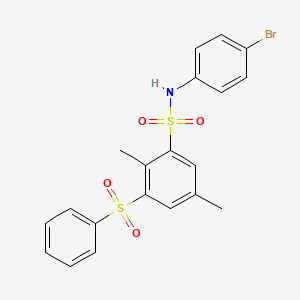![molecular formula C23H22N2O2S B6131529 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6131529.png)
1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone, also known as NPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. NPTM is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, a receptor that is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to reduce tumor growth in animal models of cancer. 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
実験室実験の利点と制限
One of the advantages of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone is its versatility in the laboratory. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has been shown to have low toxicity in animal models, making it a safe compound to work with in the laboratory. However, one of the limitations of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone. One area of focus is the development of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone derivatives with improved properties for use in pharmacology and medicinal chemistry. Additionally, further research is needed to fully understand the mechanism of action of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone and its potential applications in the treatment of neurodegenerative diseases and cardiovascular diseases. Finally, more studies are needed to determine the safety and efficacy of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone in human clinical trials.
合成法
The synthesis of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone involves a multistep process that starts with the reaction between 1-naphthaldehyde and 4-pyridinylthioacetic acid to form 1-(4-pyridinylthio) naphthalene-2-carboxaldehyde. This intermediate is then reacted with piperidine and acetic anhydride to produce the final product, 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone. The synthesis of 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone is a complex process that requires expertise in organic chemistry and careful attention to detail.
科学的研究の応用
1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone has been studied for its potential as a therapeutic agent for cardiovascular diseases.
特性
IUPAC Name |
1-[3-(naphthalene-1-carbonyl)piperidin-1-yl]-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-22(16-28-19-10-12-24-13-11-19)25-14-4-7-18(15-25)23(27)21-9-3-6-17-5-1-2-8-20(17)21/h1-3,5-6,8-13,18H,4,7,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFSKYZVWOZSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-(2-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6131450.png)
![2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6131461.png)
![2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6131463.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B6131465.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}propanamide](/img/structure/B6131466.png)
![3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6131471.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6131479.png)

![N-(1-{1-[2-(2,4,6-trifluorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6131495.png)
![N-[4-({4-[3-(cyclopropylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B6131497.png)
![N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B6131512.png)
![1'-{[(4-phenoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6131532.png)
![2-(1-(2,2-dimethylpropyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6131539.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6131541.png)